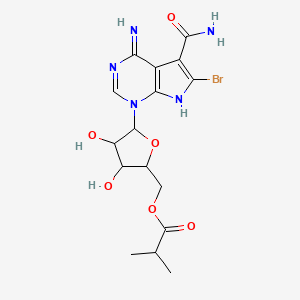
Ibulocydine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
イブロシジンは、サイクリン依存性キナーゼ阻害剤として機能する新規プロドラッグであり、特にサイクリン依存性キナーゼ7およびサイクリン依存性キナーゼ9を標的としています。 トリプルネガティブ乳がんや肝細胞がんなど、さまざまながん細胞種に対して強力な抗がん効果を示しています .
準備方法
合成経路と反応条件
イブロシジンの合成には、特定のサイクリン依存性キナーゼ阻害剤のイソ酪酸プロドラッグの調製が含まれます。合成経路には、通常、次の手順が含まれます。
コア構造の形成: イブロシジンのコア構造は、縮合反応や環化反応など、一連の有機反応によって合成されます。
官能基の導入: 官能基は、コア構造に導入されて、その生物活性を高めます。この手順には、アルキル化やアシル化などの反応が含まれる場合があります。
工業生産方法
イブロシジンの工業生産には、化合物を大量に生産するために合成経路をスケールアップすることが含まれます。このプロセスには、反応条件の最適化、工業用グレードの試薬の使用、大規模精製技術の採用が含まれます。 目標は、生産コストを最小限に抑えながら、高い収率と純度を達成することです .
化学反応の分析
反応の種類
イブロシジンは、以下を含むさまざまな化学反応を起こします。
酸化: イブロシジンは、その生物活性を促進する可能性のある反応性中間体を形成するために酸化することができます。
還元: 還元反応は、イブロシジンの官能基を変え、その活性を変化させる可能性があります。
一般的な試薬と条件
イブロシジンを含む反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド
主な生成物
これらの反応から生成される主な生成物には、官能基が改変されたイブロシジンのさまざまな誘導体が含まれ、これらは異なる生物活性を示す可能性があります .
科学研究への応用
イブロシジンは、以下を含む幅広い科学研究への応用があります。
化学: サイクリン依存性キナーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: がん細胞における細胞周期制御とアポトーシスに対するその影響が調査されています。
医学: トリプルネガティブ乳がんや肝細胞がんなど、さまざまながんの治療のための潜在的な治療薬として検討されています。
科学的研究の応用
Ibulocydine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including triple-negative breast cancer and hepatocellular carcinoma.
Industry: Potentially used in the development of new anti-cancer drugs and therapies .
作用機序
イブロシジンは、サイクリン依存性キナーゼ7とサイクリン依存性キナーゼ9を阻害することによってその効果を発揮します。この阻害は、Mcl-1、XIAP、およびsurvivinなどの抗アポトーシス因子のダウンレギュレーションにつながり、最終的にがん細胞のアポトーシスを誘導します。 関与する分子標的および経路には、サイクリン依存性キナーゼ7とサイクリン依存性キナーゼ9によって媒介されるRNAポリメラーゼIIのカルボキシル末端ドメインのリン酸化が含まれます .
類似化合物の比較
類似化合物
オロムシン: 類似の抗がん特性を持つ別のサイクリン依存性キナーゼ阻害剤。
ロスコビチン: がん研究で使用される、よく知られているサイクリン依存性キナーゼ阻害剤。
BMK-Y101: イブロシジンが由来する特定のサイクリン依存性キナーゼ阻害剤.
独自性
イブロシジンは、サイクリン依存性キナーゼ7とサイクリン依存性キナーゼ9に対する高い活性によりユニークであり、他のサイクリン依存性キナーゼ阻害剤と比較して、がん細胞の増殖をより効果的に阻害します。 さらに、イブロシジンは、in vitroおよびin vivo研究の両方で有望な結果を示しており、新規治療薬としての可能性を示しています .
類似化合物との比較
Similar Compounds
Olomoucine: Another cyclin-dependent kinase inhibitor with similar anti-cancer properties.
Roscovitine: A well-known cyclin-dependent kinase inhibitor used in cancer research.
BMK-Y101: A specific cyclin-dependent kinase inhibitor from which Ibulocydine is derived.
Uniqueness
This compound is unique due to its high activity against cyclin-dependent kinase 7 and cyclin-dependent kinase 9, making it more effective in inhibiting the growth of cancer cells compared to other cyclin-dependent kinase inhibitors. Additionally, this compound has shown promising results in both in vitro and in vivo studies, highlighting its potential as a novel therapeutic agent .
生物活性
Ibulocydine is a novel prodrug that acts as a selective inhibitor of cyclin-dependent kinases (Cdks), specifically targeting Cdk7 and Cdk9. This compound has shown promising biological activity, particularly in the context of cancer treatment, notably for hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This article explores the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound functions primarily by inhibiting the activity of Cdk7 and Cdk9, which are critical for cell cycle regulation and transcriptional control. The inhibition of these kinases leads to:
- Induction of Apoptosis : this compound effectively induces apoptosis in HCC cells by down-regulating anti-apoptotic proteins such as Mcl-1, survivin, and XIAP following the inhibition of RNA polymerase II phosphorylation .
- Selective Cytotoxicity : Unlike other Cdk inhibitors, this compound exhibits a preferential cytotoxic effect on cancer cells while minimally affecting normal hepatocyte cells .
Efficacy Against Hepatocellular Carcinoma (HCC)
This compound has been extensively studied for its effects on HCC. Key findings include:
- Inhibition of Cell Growth : In vitro studies demonstrated that this compound inhibited the growth of various HCC cell lines (SK-HEP-1, HepG2) in a dose-dependent manner, with IC50 values significantly lower than those observed for other Cdk inhibitors like olomoucine and roscovitine .
- Apoptotic Pathways : The compound was shown to block the phosphorylation of the carboxyl-terminal domain (CTD) of RNA polymerase II, leading to apoptosis through the down-regulation of survival genes .
Effects on Triple-Negative Breast Cancer (TNBC)
Recent studies have also highlighted this compound's potential in treating TNBC:
- Inhibition of Migration and Invasion : this compound reduced migration and invasion of TNBC cells by regulating matrix metalloproteinase-9 (MMP-9) expression, which is crucial for metastatic processes .
- Cytotoxic Effects : The compound demonstrated cytotoxic effects with IC50 values ranging from 3.07 μM to 4.64 μM across different TNBC cell lines .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound can be administered via various routes (intravenous, oral, and intraperitoneal) with effective plasma concentrations achieved in animal models. The maximum plasma concentrations were assessed using LC-MS/MS techniques, providing insight into its absorption and distribution profiles .
Case Study 1: HCC Treatment
A study involving HCC xenografts showed that this compound induced significant tumor regression without observable toxic side effects. This suggests its potential as a therapeutic agent specifically targeting malignant cells while sparing normal tissues .
Case Study 2: TNBC Metastasis
In an animal model for TNBC, this compound treatment resulted in reduced lung metastasis. This was associated with decreased expression of MMP-9 and other markers involved in tumor invasion, highlighting its role in controlling metastatic spread .
Summary Table of Key Findings
特性
分子式 |
C16H20BrN5O6 |
|---|---|
分子量 |
458.26 g/mol |
IUPAC名 |
[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25) |
InChIキー |
DIIPUUWSKJKSRG-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |
正規SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly. |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
同義語 |
Ibulocydine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















